N'-hydroxypiperidine-2-carboximidamide
Overview
Description
N’-hydroxypiperidine-2-carboximidamide: is a chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group attached to the nitrogen atom of the carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypiperidine-2-carboximidamide typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available or can be synthesized through various methods.
Formation of Carboximidamide: Piperidine is reacted with cyanamide under acidic conditions to form piperidine-2-carboximidamide.
Industrial Production Methods
Industrial production methods for N’-hydroxypiperidine-2-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypiperidine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of N’-hydroxypiperidine-2-carboximidamide.
Reduction: Amines derived from the reduction of the carboximidamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-hydroxypiperidine-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industrial Applications: It is used in the production of agrochemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N’-hydroxypiperidine-2-carboximidamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxypyridine-2-carboximidamide: Similar structure but with a pyridine ring instead of piperidine.
N’-hydroxybenzimidamide: Features a benzene ring, offering different electronic properties.
N’-hydroxy-N-alkylpyridinecarboximidamides: Variants with alkyl substitutions on the pyridine ring.
Uniqueness
N’-hydroxypiperidine-2-carboximidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its piperidine ring provides a different steric and electronic environment, influencing its interaction with molecular targets and its overall chemical behavior.
Properties
IUPAC Name |
N'-hydroxypiperidine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLUMDXTQRWLGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.